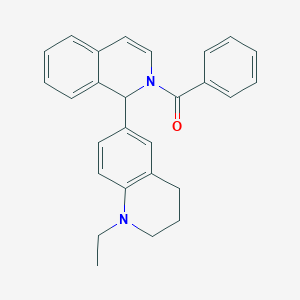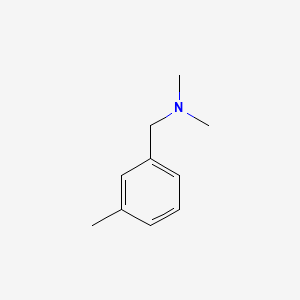
Tin(IV) chromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin(IV) chromate, also known as stannic chromate, is an inorganic compound with the chemical formula Sn(CrO4)2. It is composed of tin in the +4 oxidation state and chromate ions. This compound is known for its vibrant yellow color and is primarily used in pigments and coatings due to its stability and color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin(IV) chromate can be synthesized through a precipitation reaction. One common method involves reacting tin(IV) chloride (SnCl4) with potassium chromate (K2CrO4) in an aqueous solution. The reaction proceeds as follows: [ \text{SnCl}_4 + 2 \text{K}_2\text{CrO}_4 \rightarrow \text{Sn}(\text{CrO}_4)_2 + 4 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, precipitation, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions: Tin(IV) chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions due to the presence of the chromate ion, which is a strong oxidizing agent.
Substitution Reactions: The chromate ions in this compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Reactions involving reducing agents such as hydrogen peroxide (H2O2) or sulfur dioxide (SO2).
Substitution: Reactions with other metal salts or acids.
Major Products Formed:
Oxidation-Reduction: Formation of tin(II) compounds and reduced chromium species.
Substitution: Formation of new metal chromates or other tin compounds.
Wissenschaftliche Forschungsanwendungen
Tin(IV) chromate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Investigated for its potential use in biological assays and as a staining agent.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of pigments, coatings, and corrosion-resistant materials.
Wirkmechanismus
The mechanism of action of tin(IV) chromate involves its ability to act as an oxidizing agent. The chromate ions can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical processes and applications. The molecular targets and pathways involved include interactions with organic and inorganic molecules, leading to changes in their oxidation states and chemical properties.
Similar Compounds:
Tin(IV) oxide (SnO2): A widely used compound in gas sensors and as a catalyst.
Chromium(III) oxide (Cr2O3): Known for its use in pigments and as a refractory material.
Comparison:
Uniqueness: this compound is unique due to its combination of tin and chromate ions, providing both the properties of tin compounds and the strong oxidizing nature of chromate ions.
Applications: While tin(IV) oxide is primarily used in electronic applications and chromium(III) oxide in pigments, this compound finds its niche in specialized pigments and coatings due to its distinct color and stability.
Eigenschaften
| 10101-75-4 | |
Molekularformel |
Cr2O8Sn |
Molekulargewicht |
350.70 g/mol |
IUPAC-Name |
dioxido(dioxo)chromium;tin(4+) |
InChI |
InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4 |
InChI-Schlüssel |
ZGOVTYBSJCHQFF-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)





![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)

